molecular formula C14H22N2O2 B1442471 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea CAS No. 1239841-77-0

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea

Cat. No.: B1442471
CAS No.: 1239841-77-0
M. Wt: 250.34 g/mol
InChI Key: UFBDGTCJFUOSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a urea moiety with a hydroxypropyl substituent

Biochemical Analysis

Biochemical Properties

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the tert-butyl group in the compound is known for its unique reactivity pattern, which can influence the behavior of enzymes and proteins it interacts with . The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in signal transduction, ultimately impacting cellular responses and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s presence can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity . Understanding these pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding the compound’s role in cellular processes and its overall biochemical effects .

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its urea moiety.

    Industry: It can be used in the production of polymers and other materials where specific structural properties are desired.

Comparison with Similar Compounds

Similar compounds to 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea include:

    1-(4-Tert-butylphenyl)-3-(2-hydroxyethyl)urea: Differing by the length of the hydroxyalkyl chain.

    1-(4-Tert-butylphenyl)-3-(4-hydroxybutyl)urea: Featuring a longer hydroxyalkyl chain.

    1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)thiourea: Where the oxygen in the urea moiety is replaced by sulfur.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(3-hydroxypropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)11-5-7-12(8-6-11)16-13(18)15-9-4-10-17/h5-8,17H,4,9-10H2,1-3H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBDGTCJFUOSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-amino-1-propanol (0.180 mL, 2.36 mmol) in diethylether (15 mL) was cooled at 0° C. and treated dropwise with 1-tert-butyl-4-isocyanatobenzene (0.400 mL, 2.25 mmol). The reaction mixture was allowed to slowly warm to room temperature. After 16 h the reaction was found to be complete by TLC (100% ethyl acetate) The reaction mixture was diluted with 10 mL portions of Cl2Cl2 and Et2O and washed with 15 mL portions of H2O, 0.5N HCl and brine and dried over Na2SO4. The organic phase was filtered and concentrated to yield a colorless viscous oil which was dissolved in PhCH3, concentrated and placed under high vac overnight to yield the title compound (600 mg, 110%) as a colorless viscous oil: MS (ESI+) for C14H22N2O2 m/z 251.0 (M+H)+; (ESI−) for O14H22N2O2 m/z 249.3 (M−H)−; HPLC purity 98% (ret. time, 3.43 min).
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cl2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
110%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.